Pregnanetriol 3α-O-β-D-glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

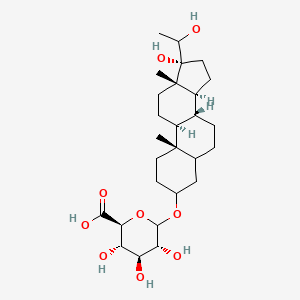

Pregnanetriol 3a-O-b-D-glucuronide, also known as Pregnanetriol 3a-O-b-D-glucuronide, is a useful research compound. Its molecular formula is C27H44O9 and its molecular weight is 512.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pregnanetriol 3a-O-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnanetriol 3a-O-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomarker in der biomedizinischen Industrie

Pregnanetriol 3α-O-β-D-glucuronid ist ein prominenter Biomarker, der in der biomedizinischen Industrie weit verbreitet ist {svg_1}. Es spielt eine wichtige Rolle bei der Untersuchung des Stoffwechsels von Gallensäuren {svg_2}.

Forschung bei Lebererkrankungen

Diese Verbindung ist stark an der Erforschung von Lebererkrankungen beteiligt, darunter Cholestase und hepatozelluläres Karzinom {svg_3}. Es spielt eine zentrale Rolle beim Verständnis dieser Erkrankungen {svg_4}.

Urinmetabolite von Östradiol und Progesteron

This compound ist ein Urinmetabolite von Östradiol (E2) und Progesteron (P4) {svg_5}. Es wird in Enzymimmunoassays (EIAs) für die Bevölkerungsforschung verwendet {svg_6}.

Marker für den Eisprung

Es wird als Marker für den Eisprung bei Frauen verwendet {svg_7}. Eine multizentrische Studie ergab, dass seine Spiegel während des Eisprungs höher sind als zu anderen Zeiten des Menstruationszyklus {svg_8}.

Stoffwechsel- und Ausscheidungsstudien

This compound spielt eine wichtige Rolle in Stoffwechsel- und Ausscheidungsstudien. Es hilft, den Prozess des Körpers zum Ausscheiden von Giftstoffen, Medikamenten oder anderen Substanzen zu verstehen, die nicht als Energiequelle verwendet werden können {svg_9}.

Progesteron-Stoffwechsel

Etwa 15 bis 30 Prozent des injizierten Progesterons führen zum 3α, 5β, 20α-Isomer des Harnpregnandiolglucuronids (PdG) {svg_10}. Dies unterstreicht seine Rolle im Progesteron-Stoffwechsel {svg_11}.

Wirkmechanismus

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, Pregnanetriol 3a-O-b-D-glucuronide is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

Pregnanetriol 3a-O-b-D-glucuronide is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Pregnanetriol 3a-O-b-D-glucuronide is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

Zukünftige Richtungen

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

Biochemische Analyse

Biochemical Properties

Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of Pregnanetriol 3a-O-b-D-glucuronide facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Cellular Effects

The effects of Pregnanetriol 3a-O-b-D-glucuronide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pregnanetriol 3a-O-b-D-glucuronide exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pregnanetriol 3a-O-b-D-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Pregnanetriol 3a-O-b-D-glucuronide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Pregnanetriol 3a-O-b-D-glucuronide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Pregnanetriol 3a-O-b-D-glucuronide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Pregnanetriol 3a-O-b-D-glucuronide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol using b-D-glucuronic acid.", "Starting Materials": [ "Pregnanetriol", "b-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the hydroxyl groups of pregnanetriol using DCC and DIPEA in DMF to obtain the corresponding acetate derivative.", "Conversion of the acetate derivative into the corresponding 3a-OH compound using NaOH in methanol.", "Preparation of the glucuronide by reacting the 3a-OH compound with b-D-glucuronic acid in DMSO using DCC and DIPEA as coupling agents.", "Purification of the product using chloroform and NaHCO3." ] } | |

CAS-Nummer |

74915-85-8 |

Molekularformel |

C27H44O9 |

Molekulargewicht |

512.6 g/mol |

IUPAC-Name |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

DUXHVCKABSGLJH-OPVTUZOVSA-N |

Isomerische SMILES |

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Kanonische SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Synonyme |

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)